(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
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Overview
Description
(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is a chemical compound with a unique structure that includes a hexahydro-cyclopenta[b]furan ring system
Mechanism of Action
Target of Action
The compound, also known as (3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride, is a key intermediate in the synthesis of Darunavir , a widely used HIV-1 protease inhibitor drug . The primary target of this compound is the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the HIV virus .
Mode of Action
The compound interacts with the HIV-1 protease, inhibiting its function. This inhibition prevents the protease from cleaving the viral polyprotein precursors, which is a necessary step for the production of mature infectious viral particles .
Biochemical Pathways
The compound affects the HIV life cycle pathway . By inhibiting the HIV-1 protease, it disrupts the maturation process of the virus, preventing the production of infectious viral particles and thus slowing the progression of the disease .
Pharmacokinetics
Darunavir is known to have good oral bioavailability and is metabolized primarily by the liver .
Result of Action
The molecular and cellular effects of the compound’s action result in the reduction of viral load in HIV-infected individuals. By inhibiting the HIV-1 protease, it prevents the maturation of the virus, thereby reducing the number of infectious viral particles that can infect new cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications can influence its efficacy through drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride typically involves stereoselective methods to ensure the correct configuration of the compound. One method involves the preparation of diastereomerically pure intermediates, followed by specific crystallization and epimerization steps . The reaction conditions often include the use of specific solvents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure consistency and purity. These methods often utilize automated systems and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride include other hexahydro-cyclopenta[b]furan derivatives and related amine hydrochlorides. Examples include:
- (3R,3aS,6aR)-Hexahydro-furo[2,3-b]furan-3-ol
- (3aR,4S,6aS)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2-one
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the amine hydrochloride group. This unique structure may confer distinct biological activities and chemical reactivity, making it valuable for various applications.
Properties
IUPAC Name |
(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCPZUHQMQFKOM-HHQFNNIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.